N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide
CAS No.:
Cat. No.: VC16382015
Molecular Formula: C9H15N3O3S2
Molecular Weight: 277.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H15N3O3S2 |
|---|---|
| Molecular Weight | 277.4 g/mol |
| IUPAC Name | N-(5-ethylsulfonyl-1,3,4-thiadiazol-2-yl)pentanamide |
| Standard InChI | InChI=1S/C9H15N3O3S2/c1-3-5-6-7(13)10-8-11-12-9(16-8)17(14,15)4-2/h3-6H2,1-2H3,(H,10,11,13) |
| Standard InChI Key | HJHVJVOOBDKPAX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC(=O)NC1=NN=C(S1)S(=O)(=O)CC |
Introduction
N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide is a synthetic organic compound that features a thiadiazole ring, a five-membered heterocyclic structure containing sulfur and nitrogen atoms. This compound is characterized by the presence of an ethylsulfonyl group attached to the thiadiazole ring and a pentanamide functional group. The molecular structure of this compound suggests potential applications in medicinal chemistry due to the biological activities associated with thiadiazole derivatives.
Synthesis and Chemical Reactivity
The synthesis of N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide typically involves several steps, similar to other thiadiazole derivatives. These methods allow for the efficient synthesis of various substituted thiadiazoles tailored for specific biological activities.
The chemical reactivity of this compound can be attributed to the functional groups present in its structure. The amide group can participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines. Additionally, the thiadiazole moiety may undergo nucleophilic substitution reactions due to the electrophilic nature of the nitrogen atoms in the ring.
Biological Activities and Potential Applications
Thiadiazole derivatives, including N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide, have been explored for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties, depending on their specific structural modifications.
| Compound | Unique Features | Potential Applications |
|---|---|---|
| N-[5-(ethylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide | Ethylsulfonyl group | Antimicrobial, anticancer |
| N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide | Butylsulfonyl group | Antitumor activities |
| N-[5-(phenylsulfonyl)-1,3,4-thiadiazol-2-yl]pentanamide | Phenyl group | Increased lipophilicity, altered biological activity |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume